molecular formula C14H7NaO7S B7775609 CID 8533

CID 8533

Cat. No. B7775609
M. Wt: 342.26 g/mol
InChI Key: HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8533 is a useful research compound. Its molecular formula is C14H7NaO7S and its molecular weight is 342.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8533 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8533 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells

    CID is utilized as a tool to study various biological processes, offering precise control over protein function with unprecedented spatiotemporal resolution. This has significant implications in understanding signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Kinetochore Formation and Cell-Cycle Progression

    CID is essential in understanding centromere function, particularly in kinetochore assembly and chromosome movement. This research underscores the importance of CID in mitotic processes and cell-cycle progression (Blower & Karpen, 2001).

  • Inducible Gene Regulation and Editing

    Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing. These systems enable fine-tuning of gene expression and multiplex biological signals, expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

  • Reversible Control of Protein Localization

    A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated using light is used for controlling peroxisome transport and mitotic checkpoint signaling in living cells. This enhances the spatiotemporal control provided by CID (Aonbangkhen et al., 2018).

  • Solving Cell Biology Problems

    CID has been instrumental in solving numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. It has also led to technical advances that provide improved specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).

properties

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 8533

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.